5-Chloro-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Chloro-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-(2-methylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Chloro-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a potential drug candidate for treating neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Methylphenyl)piperazin-1-yl]pyrimidine: Lacks the chlorine atom, which may affect its biological activity.
4-(2-Methylphenyl)piperazine: A simpler structure that serves as a building block for more complex derivatives.
2-Chloropyrimidine: A precursor in the synthesis of the target compound.
Uniqueness
5-Chloro-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is unique due to the presence of both the piperazine and pyrimidine moieties, which contribute to its diverse biological activities.
Properties
Molecular Formula |
C15H17ClN4 |
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Molecular Weight |
288.77 g/mol |
IUPAC Name |
5-chloro-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C15H17ClN4/c1-12-4-2-3-5-14(12)19-6-8-20(9-7-19)15-17-10-13(16)11-18-15/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
YMJCCQYLRSHOJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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